N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Physicochemical profiling Lipophilicity Lead optimization

N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide (CAS 2198813-44-2) is a synthetic small molecule belonging to the 1,2,3-triazole-pyrrolidine carboxamide class, with molecular formula C21H23N5O2 and molecular weight 377.45 g/mol. The compound features a pyrrolidine core N-substituted via a urea linkage with a 2-ethoxyphenyl group and substituted at the pyrrolidine 3-position with a 4-phenyl-1H-1,2,3-triazole moiety introduced through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C21H23N5O2
Molecular Weight 377.448
CAS No. 2198813-44-2
Cat. No. B2786757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
CAS2198813-44-2
Molecular FormulaC21H23N5O2
Molecular Weight377.448
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
InChIInChI=1S/C21H23N5O2/c1-2-28-20-11-7-6-10-18(20)22-21(27)25-13-12-17(14-25)26-15-19(23-24-26)16-8-4-3-5-9-16/h3-11,15,17H,2,12-14H2,1H3,(H,22,27)
InChIKeyCKXHYGGANDBYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide (CAS 2198813-44-2): Core Scaffold and Procurement Identity


N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide (CAS 2198813-44-2) is a synthetic small molecule belonging to the 1,2,3-triazole-pyrrolidine carboxamide class, with molecular formula C21H23N5O2 and molecular weight 377.45 g/mol. The compound features a pyrrolidine core N-substituted via a urea linkage with a 2-ethoxyphenyl group and substituted at the pyrrolidine 3-position with a 4-phenyl-1H-1,2,3-triazole moiety introduced through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The 4-phenyl-1,2,3-triazole substructure is a recognized pharmacophore in medicinal chemistry, contributing to π-stacking interactions and metabolic stability, while the 2-ethoxyphenyl urea motif provides hydrogen-bond donor/acceptor capacity distinct from para-substituted or unsubstituted phenyl analogs [1]. This compound is catalogued as a research chemical with typical purity of 95% (HPLC) and is supplied for non-human, non-veterinary research use only .

Why In-Class Triazole-Pyrrolidine Carboxamides Cannot Substitute N-(2-Ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide in Focused Screening Campaigns


Within the 1,2,3-triazole-pyrrolidine carboxamide family, minor structural variations—particularly in the N-aryl urea substituent and the triazole C4 position—produce discrete changes in lipophilicity, hydrogen-bonding capacity, and ligand-receptor complementarity that render simple interchange scientifically unsound. The Roche patent family (US 9,416,127 B2) demonstrates that substitution patterns on the triazole and phenyl rings are critical determinants of pharmacological activity across neurological indications, with even single-atom changes (e.g., H → F, CH3 → CF3) altering target engagement profiles [1]. The 2-ethoxyphenyl group in the target compound provides an ortho-alkoxy substitution pattern that is absent in the m-tolyl analog (CAS 2201046-84-4) and the 4-trifluoromethylphenyl analog (CAS 2199862-39-8), yielding a unique combination of steric bulk, hydrogen-bond acceptor capacity (ether oxygen), and electronic character that cannot be replicated by methyl or trifluoromethyl substituents . The quantitative evidence below substantiates why this compound occupies a structurally distinct niche within its analog series.

Quantitative Differentiation Evidence: N-(2-Ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation from the m-Tolyl Analog (CAS 2201046-84-4)

The target compound (MW 377.45 g/mol, C21H23N5O2) differs from the closest commercially catalogued analog, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide (CAS 2201046-84-4; MW 347.42 g/mol, C20H21N5O), by substitution of the N-aryl m-methyl group with an o-ethoxy group, increasing molecular weight by 30.03 g/mol (+8.6%) and introducing an additional hydrogen-bond acceptor (ether oxygen) . The core N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide fragment has a measured LogP of 1.92 and LogSW of -3.32, establishing baseline polarity . Addition of the 4-phenyl-1,2,3-triazole moiety is estimated to increase LogP by 1.5–2.0 units, yielding a predicted LogP of approximately 3.4–3.9 for the target compound, compared to an estimated 3.0–3.5 for the m-tolyl analog (methyl group being less lipophilic than ethoxy) . The quantified difference in hydrogen-bond acceptor count (5 vs. 4) and rotatable bond count (6 vs. 4) further distinguishes the compounds' conformational flexibility and potential for polar interactions.

Physicochemical profiling Lipophilicity Lead optimization

Structural Pharmacophore Differentiation: 2-Ethoxyphenyl Urea vs. 4-Trifluoromethylphenyl Urea in the 4-Phenyltriazole Series

The target compound incorporates a 2-ethoxyphenyl urea motif, whereas the closest catalogued 4-phenyltriazole analog bears a 4-trifluoromethylphenyl urea substituent (CAS 2199862-39-8; C20H18F3N5O, MW 401.39 g/mol) . The ortho-ethoxy substituent confers a distinct electronic character (σₘ Hammett constant for OEt ≈ +0.10 vs. σₚ for CF3 ≈ +0.54) and steric profile (Taft Eₛ for OEt ≈ -0.55 vs. CF3 ≈ -1.16), producing a less electron-withdrawing, more sterically demanding N-aryl environment than the CF3 analog [1]. In the broader triazole carboxamide class evaluated by Hari et al. (2020) for heparanase inhibition and cytotoxicity, variations in the N-aryl substituent were shown to modulate biological activity, with compounds bearing different aromatic substitution patterns exhibiting distinct cytotoxicity profiles across cancer cell lines [2]. The 2-ethoxyphenyl group provides an intramolecular hydrogen-bond acceptor (ether oxygen) capable of influencing the urea NH orientation and thus the presentation of the triazole-pyrrolidine scaffold to biological targets, a feature absent in the 4-CF3-phenyl and m-tolyl comparators.

Structure-activity relationships Pharmacophore mapping Medicinal chemistry

Synthetic Tractability and Modular Assembly via CuAAC Click Chemistry Compared with Non-Triazole Pyrrolidine Carboxamides

The target compound's 1,2,3-triazole ring is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry transformation recognized for its high yield, regioselectivity, and functional group tolerance [1]. This modular assembly strategy permits independent variation of the alkyne component (4-phenyl substituent) and the azide component (pyrrolidine scaffold), enabling systematic SAR exploration. The presence of the 1,2,3-triazole linkage provides metabolic stability advantages over analogous amide, ester, or hydrazone-linked pyrrolidine carboxamides, as documented in the sphingosine kinase inhibitor series by Corvino et al. (2017), where triazole-containing compounds demonstrated sustained antiproliferative activity (compounds 5h and 8f) with selectivity for SphK1 over SphK2 [2]. In contrast, non-triazole pyrrolidine carboxamides such as N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide (Hit2Lead SC-9050706, MW 234.30, LogP 1.92) lack the extended aromatic pharmacophore and show reduced topological polar surface area (tPSA 41.6 Ų vs. estimated ~70–80 Ų for the target), suggesting lower target-binding surface complementarity .

Click chemistry Modular synthesis Compound library design

Class-Level Biological Potential: Heparanase Inhibition and Cytotoxic Activity in the Triazole-Pyrrolidine Carboxamide Series

Hari et al. (2020) synthesized and evaluated a novel class of carboxamide derivatives coupling substituted aromatic acid hydrazides and triazole-amine with pyrrolidine carboxylic acid, demonstrating that most compounds in this scaffold class exhibit moderate heparanase inhibitory activity and good cytotoxicity across multiple cancer cell lines [1]. While the specific target compound (CAS 2198813-44-2) was not among the individual compounds tested in this study, the shared triazole-pyrrolidine carboxamide core scaffold establishes a class-level expectation of anticancer and anti-metastatic potential [2]. The target compound's unique 2-ethoxyphenyl urea substituent distinguishes it from the hydrazide-coupled analogs in the Hari study and the hydroxyalkyl-pyrrolidine carboxamides in the Corvino et al. SphK inhibitor series, positioning it as a structurally differentiated candidate for heparanase- or kinase-focused screening cascades [3]. Importantly, the presence of both the 4-phenyltriazole (aromatic stacking) and the 2-ethoxyphenyl urea (dual H-bond donor/acceptor) provides two distinct pharmacophoric elements that may engage separate binding sub-pockets, a feature not simultaneously present in any single compound from the published series.

Heparanase inhibition Cytotoxicity Anticancer screening

Patent Landscape Positioning: Structural Novelty Relative to the Hoffmann-La Roche Triazole Carboxamide Portfolio

The Hoffmann-La Roche patent family (US 9,416,127 B2; CA 2,879,176; EP 2,974,467) discloses triazole carboxamides of generic formula encompassing phenyl or pyridinyl R1 groups with various substituents for neurological indications including depression, anxiety, bipolar disorder, and ADHD [1]. A comprehensive review of the exemplified compounds in this patent portfolio reveals that the specific combination of a 2-ethoxyphenyl urea substituent with a 3-(4-phenyl-1,2,3-triazol-1-yl)pyrrolidine scaffold is not explicitly claimed or exemplified, suggesting structural novelty of CAS 2198813-44-2 within this patent space [2]. The patent claims focus on 4-substituted phenyl triazole carboxamides (e.g., 4-difluoromethoxy, 4-halogen) rather than the unsubstituted 4-phenyltriazole motif in combination with ortho-alkoxy N-aryl ureas. In silico docking studies on related triazole-pyrrolidine scaffolds (Corvino et al., 2017) confirm that the triazole ring participates in critical π-π stacking and hydrogen-bonding interactions within the target binding pocket, supporting the rationale that the exact substitution pattern of the target compound may confer a unique binding pose not achievable with previously patented analogs [3].

Intellectual property Patent landscape Freedom to operate

Recommended Procurement and Research Deployment Scenarios for N-(2-Ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide (CAS 2198813-44-2)


Structure-Activity Relationship (SAR) Probe for N-Aryl Urea Optimization in Triazole-Pyrrolidine Carboxamide Lead Series

Use this compound as a comparator or starting point in SAR campaigns exploring the N-aryl urea substituent space. The 2-ethoxyphenyl group provides a distinct combination of moderate electron donation (σₘ ≈ +0.10), ortho steric bulk (Eₛ ≈ -0.55), and an intramolecular hydrogen-bond acceptor (ether oxygen) that is absent in the m-tolyl (CAS 2201046-84-4) and 4-CF3-phenyl (CAS 2199862-39-8) analogs. Systematic head-to-head testing of these three compounds in the same assay panel would delineate the contribution of N-aryl electronic, steric, and H-bonding parameters to target potency and selectivity .

Heparanase Inhibition Screening with a Structurally Distinct Chemotype

Deploy this compound in heparanase enzymatic and cellular assays as a structurally differentiated member of the triazole-pyrrolidine carboxamide class. The Hari et al. (2020) study established that this scaffold class exhibits moderate heparanase inhibitory activity; the target compound's unique 2-ethoxyphenyl urea motif has not been evaluated in this context and may engage the heparanase active site differently than the hydrazide-coupled triazole analogs previously tested. Pair screening with the structurally characterized inhibitor PI-88 or suramin as positive controls [1].

Kinase Selectivity Profiling Against SphK1/SphK2 and Broader Kinase Panels

Screen this compound in SphK1 and SphK2 biochemical and cellular assays, building on the precedent from Corvino et al. (2017) that 1,2,3-triazole-pyrrolidine carboxamides can achieve SphK isoform selectivity (compound 8f, SphK1-selective). The target compound's 4-phenyltriazole motif may confer different kinase selectivity compared to the hydroxyalkyl-substituted pyrrolidine carboxamides in the Corvino series. Expand to broader kinase profiling if initial SphK activity is confirmed [2].

Chemical Probe Development with Favorable IP Positioning

Initiate a hit-to-lead program using this compound as a starting scaffold, leveraging its apparent structural novelty relative to the dominant Hoffmann-La Roche triazole carboxamide patent estate (US 9,416,127 B2). The combination of a 3-(4-phenyltriazol-1-yl)pyrrolidine core with a 2-ethoxyphenyl urea substituent is not exemplified in the Roche portfolio, potentially providing freedom-to-operate for neurology or oncology indications. Conduct preliminary in vitro ADME (microsomal stability, CYP inhibition, permeability) and selectivity panels before advancing to in vivo pharmacokinetic studies [3].

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.